molecular formula C27H29ClN6O2S B12407511 Egfr-IN-44

Egfr-IN-44

カタログ番号: B12407511
分子量: 537.1 g/mol
InChIキー: NQHAPTCMWDMAIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Egfr-IN-44 is a compound that acts as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane tyrosine kinase receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Mutations and overexpression of EGFR are often associated with various types of cancers, making it a significant target for cancer therapy .

化学反応の分析

Egfr-IN-44 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Egfr-IN-44 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of EGFR and its effects on cellular processes. In biology, it is used to investigate the role of EGFR in cell signaling pathways. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that exhibit overexpression or mutations of EGFR. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting EGFR .

作用機序

The mechanism of action of Egfr-IN-44 involves the inhibition of the tyrosine kinase activity of EGFR. By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, this compound prevents the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts the downstream signaling pathways that promote cell growth and proliferation, thereby exerting its anti-cancer effects .

類似化合物との比較

Egfr-IN-44 can be compared with other similar compounds such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target the EGFR tyrosine kinase but may differ in their binding affinities, selectivity, and resistance profiles. This compound is unique in its specific molecular structure and its potential to overcome resistance mechanisms observed with other EGFR inhibitors .

特性

分子式

C27H29ClN6O2S

分子量

537.1 g/mol

IUPAC名

N-[5-[[4-(1-benzothiophen-3-yl)-5-chloropyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C27H29ClN6O2S/c1-6-25(35)30-20-13-21(23(36-5)14-22(20)34(4)12-11-33(2)3)31-27-29-15-19(28)26(32-27)18-16-37-24-10-8-7-9-17(18)24/h6-10,13-16H,1,11-12H2,2-5H3,(H,30,35)(H,29,31,32)

InChIキー

NQHAPTCMWDMAIX-UHFFFAOYSA-N

正規SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CSC4=CC=CC=C43)Cl)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。